![molecular formula C8H11Cl2NO B1373620 2-Amino-2-(3-chlorophenyl)ethanol hydrochloride CAS No. 1334146-19-8](/img/structure/B1373620.png)
2-Amino-2-(3-chlorophenyl)ethanol hydrochloride
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Overview
Description
“2-Amino-2-(3-chlorophenyl)ethanol hydrochloride” is a chemical compound with the molecular formula C8H11Cl2NO . It is also known as Ethanol, 2-amino-, hydrochloride .
Synthesis Analysis
The synthesis of such compounds often involves a process known as chemoenzymatic synthesis. This process involves an initial bromination of the alpha-positioned methyl group, followed by a simple hydrolysis to the hydroxyketone (2-hydroxyacetophenone). The hydroxylated intermediate is subsequently converted to the final 1,2-amino alcohol by using the transaminase .Molecular Structure Analysis
The molecular structure of “2-Amino-2-(3-chlorophenyl)ethanol hydrochloride” can be represented by the InChI code:InChI=1S/C8H10ClNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2
. The compound has a molecular weight of 171.62 g/mol . Physical And Chemical Properties Analysis
The compound has a molecular weight of 171.62 g/mol, and its computed properties include a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 2 . Its exact mass is 171.0450916 g/mol .Scientific Research Applications
Pharmaceutical Intermediate Synthesis
2-Amino-2-(3-chlorophenyl)ethanol hydrochloride is notably used as a key pharmaceutical intermediate. For instance, its derivative, (R)-2-Chloro-1-(3-chlorophenyl)ethanol, has been synthesized using Candida ontarioensis cells, demonstrating its significance in producing β-adrenoceptor receptor agonists (Ni, Zhang, & Sun, 2012).
Chemical Synthesis and Characterization
The compound has also been involved in the synthesis and characterization of various chemically significant compounds. For example, synthesis of 5-substituted series of 3-(4-chlorophenyl)-2,4-dithio-1,3,5-triazines containing chalcone moities has been reported, highlighting its utility in complex chemical syntheses (Tayade & Waghmare, 2016).
Antimicrobial Activity
Its derivatives, such as 2-(2-Chlorophenyl)-4-(4-chlorophenyl/2-thienyl)-2,5-dihydro-1,5-benzothiazepines, have been synthesized and evaluated for antimicrobial properties. Notably, they showed significant antifungal activity, which is critical for pharmaceutical applications (Pant, Sharma, & Pant, 2008).
Anticancer Potential
Interestingly, derivatives of 2-Amino-2-(3-chlorophenyl)ethanol hydrochloride have been explored for their potential in cancer therapy. For instance, a study found that 2[[3-(2,3-dichlorophenoxy) propyl]amino]ethanol induced apoptosis in cancer cells, suggesting its potential as an anticancer agent (Wu et al., 2004).
Safety and Hazards
properties
IUPAC Name |
2-amino-2-(3-chlorophenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYBZIBCNZGNDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride |
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